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Abstract
AB248, also known as etakafusp alfa, is a novel investigational immunotherapy developed by

Asher Biotherapeutics, designed to selectively activate CD8+ T cells, the primary drivers of

anti-tumor immunity. This document provides a comprehensive overview of the discovery,

mechanism of action, and preclinical and clinical development of AB248. The core of AB248's

design is a proprietary cis-targeting platform that enables the specific delivery of an attenuated

interleukin-2 (IL-2) mutein to CD8+ T cells, thereby aiming to overcome the toxicity and

pleiotropic effects of high-dose IL-2 therapy. Preclinical data have demonstrated AB248's

potent anti-tumor activity and favorable safety profile, leading to its advancement into clinical

trials for the treatment of solid tumors.

Introduction
Interleukin-2 (IL-2) is a cytokine that plays a crucial role in the proliferation and activation of

various immune cells. While high-dose IL-2 therapy has shown durable complete responses in

some cancer patients, its broad activity on multiple cell types, including regulatory T cells

(Tregs) and natural killer (NK) cells, leads to severe toxicities and immunosuppressive effects,

limiting its therapeutic window.[1] AB248 was engineered to address these limitations by

selectively targeting CD8+ T cells, which are critical for anti-tumor efficacy.[1] This is achieved

through a "cis-targeting" approach, where a molecule is designed to engage two targets on the

same cell for activation.[1] AB248 is a fusion protein composed of a high-affinity anti-CD8β
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antibody and a modified IL-2 (mutein) with reduced affinity for its receptors.[2][3] This design

ensures that the IL-2 signal is preferentially delivered to CD8+ T cells.

Discovery and Molecular Design
The development of AB248 was guided by the goal of creating a highly selective CD8+ T cell

agonist. This was accomplished by:

Targeting CD8β: The antibody component of AB248 specifically targets the CD8β chain of

the CD8 co-receptor, which is exclusively expressed on CD8+ T cells.[4] This provides a high

degree of specificity.

Attenuated IL-2 Mutein: The IL-2 portion of AB248 is an engineered mutein with abrogated

binding to the high-affinity IL-2 receptor alpha chain (CD25) and reduced affinity for the beta

(CD122) and gamma (CD132) chains.[4][5] This attenuation of IL-2 activity is critical to

prevent off-target activation of other immune cells that express IL-2 receptors, such as Tregs

and NK cells.[5]

Cis-Targeting Mechanism: The fusion of the anti-CD8β antibody to the IL-2 mutein creates a

molecule that requires binding to both CD8β and the IL-2 receptor complex on the same cell

to elicit a potent signal.[3][6] This avidity-driven activation in cis allows for highly selective

and potent stimulation of CD8+ T cells.[5]

Mechanism of Action
AB248's mechanism of action is centered on the selective activation and expansion of CD8+ T

cells. Upon administration, the anti-CD8β antibody component of AB248 binds to CD8+ T cells.

This binding localizes the attenuated IL-2 mutein in close proximity to the IL-2 receptors on the

same cell. The increased local concentration of the IL-2 mutein facilitates its binding to the IL-

2Rβγ complex, leading to the activation of the downstream JAK-STAT signaling pathway,

primarily through STAT5 phosphorylation.[7] This signaling cascade promotes the proliferation,

survival, and effector function of CD8+ T cells, ultimately enhancing their ability to recognize

and eliminate tumor cells.[1][7] By avoiding significant activation of Tregs and NK cells, AB248

is designed to minimize immunosuppression and reduce the risk of systemic toxicities

associated with conventional IL-2 therapies.[6][8]
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Preclinical Development
The preclinical development of AB248 has been extensive, involving in vitro studies with

human and murine cells, in vivo studies in various mouse tumor models, and safety and

pharmacodynamic studies in non-human primates (cynomolgus monkeys).

In Vitro Studies
In vitro experiments have consistently demonstrated the high selectivity of AB248 for CD8+ T

cells.

Selective Activation: In pSTAT5 assays using human peripheral blood mononuclear cells

(PBMCs), AB248 showed an approximately 1,000-fold preference for the activation of CD8+

T cells over NK cells and Tregs.[9]

Proliferation: AB248 selectively induced the proliferation of CD8+ T cells, as measured by Ki-

67 expression, with minimal impact on other immune cell populations.[4]

Cytokine Production: AB248 was shown to augment the production of effector cytokines,

such as interferon-gamma (IFNγ), in CD8+ T cells that also received a T cell receptor (TCR)

signal.[9][10] Importantly, AB248 did not induce significant inflammatory cytokine release

from PBMCs, a concern with other IL-2 therapies.[5][9]

In Vivo Studies (Murine Models)
Studies using a murine surrogate of AB248 (muAB248) in various syngeneic mouse tumor

models have shown potent anti-tumor activity.

Monotherapy Efficacy: A single dose of muAB248 resulted in complete tumor rejection in a

high percentage of mice in the MC38 colon adenocarcinoma model and demonstrated

superior efficacy compared to a "not-α" IL-2.[11][12]

Combination Therapy: muAB248 showed marked synergy with anti-PD-1 therapy in the

B16F10 melanoma model, leading to robust tumor control.[12]

Enhanced CD8+ T Cell Infiltration: Treatment with muAB248 led to a significant expansion of

various CD8+ T cell subsets within the tumor microenvironment, including stem-like, effector,

and memory CD8+ T cells.[8]
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Favorable Safety Profile: Efficacious doses of muAB248 did not cause body weight loss in

mice, a common indicator of toxicity with other IL-2 therapies.[8][12]

Non-Human Primate Studies
Studies in cynomolgus monkeys were conducted to assess the pharmacodynamics and safety

of AB248.

Selective CD8+ T Cell Expansion: Repeat doses of AB248 led to a selective and dose-

dependent expansion of CD8+ T cells by up to 20-fold, with minimal effects on NK cells and

Tregs.[3][8]

Safety and Tolerability: AB248 was generally well-tolerated at doses up to 1 mg/kg, with no

adverse findings in histopathology or clinical pathology.[5][8]

Quantitative Data Summary
Table 1: In Vitro Selectivity of AB248

Assay Cell Type
Selectivity (Fold
Preference for
CD8+ T cells)

Reference

pSTAT5 Activation NK cells ~1000-fold [9]

pSTAT5 Activation Tregs ~1000-fold [9]

Table 2: In Vivo Efficacy of muAB248 in Murine Tumor
Models

Tumor Model Treatment Outcome Reference

MC38
muAB248 (single

dose)

Majority of complete

responses
[11]

T3 Sarcoma
CD8-IL2 (murine

surrogate)

90% complete tumor

rejection
[11]

B16F10 muAB248 + anti-PD1
Robust tumor control

in all mice
[12]
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Table 3: Pharmacodynamics of AB248 in Non-Human
Primates

Parameter Result Dose Reference

CD8+ T cell

expansion
Up to 20-fold Repeat doses [8]

Tolerability Well-tolerated Up to 1 mg/kg [8]

Clinical Development
Based on the promising preclinical data, a Phase 1a/1b, first-in-human, open-label clinical trial

(NCT05653882) was initiated to evaluate the safety, tolerability, pharmacokinetics, and

preliminary efficacy of AB248.[13][14]

Study Design: The trial consists of a dose-escalation phase followed by a dose-expansion

phase. AB248 is being evaluated as a monotherapy and in combination with the anti-PD-1

antibody pembrolizumab.[13][14]

Patient Population: The study is enrolling adult patients with locally advanced or metastatic

solid tumors who have failed prior standard-of-care therapies.[14]

Primary Objectives: The primary objective of the dose-escalation phase is to assess the

safety and tolerability of AB248 and determine the recommended Phase 2 dose.[6]

Status: The first patient was dosed in January 2023, and the trial is ongoing. Additionally, a

collaboration has been announced to evaluate AB248 in combination with rilvegostomig (a

PD-1/TIGIT bispecific antibody) as a first-line treatment for non-small cell lung cancer

(NSCLC).[15]

Experimental Protocols
In Vitro Phospho-STAT5 (pSTAT5) Assay

Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy

donors using Ficoll-Paque density gradient centrifugation.
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Stimulation: Incubate PBMCs with varying concentrations of AB248, recombinant human IL-2

(rhIL-2), or a "not-α" IL-2 control for 25 minutes at 37°C.[5]

Staining: Fix the cells with a fixation buffer, followed by permeabilization with a

permeabilization buffer. Stain the cells with fluorescently labeled antibodies against cell

surface markers (e.g., CD3, CD4, CD8, CD56, FoxP3) and an intracellular antibody against

phosphorylated STAT5.[5]

Flow Cytometry: Acquire data on a flow cytometer and analyze the percentage of pSTAT5

positive cells within each immune cell subset (CD8+ T cells, CD4+ T cells, Tregs, NK cells).

Data Analysis: Plot the percentage of pSTAT5 positive cells against the concentration of the

stimulating agent to determine the EC50 for each cell type.

Murine Tumor Models
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1.5 x 10^6

MC38 cells) into the flank of syngeneic mice (e.g., C57BL/6).[5][12]

Treatment: Once tumors are established (e.g., after 8 days), randomize the mice into

treatment groups. Administer AB248 (or its murine surrogate), control antibodies, or vehicle

intravenously as a single dose or in a specified regimen.[5][12]

Monitoring: Measure tumor volume using calipers and monitor the body weight of the mice

regularly.[12]

Endpoint: Continue monitoring until tumors reach a predetermined maximum size or for a

specified duration to assess for complete responses.

Immunophenotyping (Optional): At the end of the study or at specific time points, tumors and

spleens can be harvested to analyze the immune cell infiltrate by flow cytometry.

Non-Human Primate (Cynomolgus Monkey)
Pharmacodynamic Studies

Dosing: Administer AB248 intravenously to cynomolgus monkeys at various dose levels.[5]
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Blood Collection: Collect peripheral blood samples at baseline and at multiple time points

post-dosing.

Immune Cell Analysis: Perform complete blood counts and use flow cytometry to quantify the

absolute numbers and activation status (e.g., Ki-67 expression) of different immune cell

populations (CD8+ T cells, NK cells, Tregs) in the peripheral blood.[3]

Safety Assessment: Monitor the animals for any clinical signs of toxicity and perform

comprehensive clinical pathology and histopathology analyses.[5]

Signaling Pathways and Workflows
Diagram 1: AB248 Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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